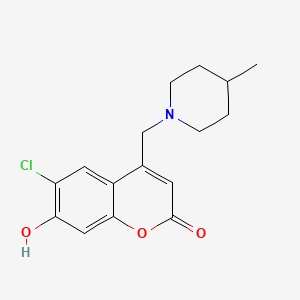

![molecular formula C17H18N2O B2546817 2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethanol CAS No. 941823-60-5](/img/structure/B2546817.png)

2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethanol" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its significance in medicinal chemistry due to its biological activity and its use as a scaffold in pharmaceuticals .

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. One approach involves the heterogeneous catalytic synthesis from 2-nitroaniline and ethanol over Mg-modified Cu-Pd/γ-Al2O3 catalysts. This method is advantageous due to the use of readily available starting materials, high efficiency, and simplicity. The addition of Mg enhances the catalytic activity by promoting the formation of CuPd alloy active sites and increasing the basicity of the support, which accelerates the dehydrogenation of alcohol . Another method employs Ru(II) hydride complexes in an oxidant-free synthesis from alcohols and aromatic diamines. This process is environmentally benign and does not require oxidants or stoichiometric strong bases .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be complex, with the potential for various substituents on the benzimidazole ring. For instance, the synthesis of 1,2-bis(5-methyl/chloro-1H-benzimidazol-2-yl)ethanols and their metal complexes has been reported, where the ligands act as tridentate through both the C=N nitrogen and OH oxygen atoms . The crystal structure of a related compound, 2-[(1H-benzimidazol-2-yl)iminomethyl]-4,6-dibromophenol ethanol hemisolvate, shows that the benzene and benzimidazole rings subtend small dihedral angles, indicating a planar structure conducive to π–π stacking interactions .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For example, the reaction of 1H-azoles with 2-hydroxybenzyl alcohols can lead to the formation of 2-(1H-azol-1-ylmethyl)phenols . Additionally, the synthesis of 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their Zn(II) complexes has been studied, revealing that the complexation reactions are influenced by the solvent used, with isopropanol being more effective than ethanol .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The spectral characterization of these compounds often involves various techniques such as FT-IR, FT-Raman, NMR spectroscopy, and fluorescence spectroscopy. For instance, the Zn(II) complex of 1,2-bis(5-methyl-1H-benzimidazol-2-yl)ethanol shows significant fluorescence characteristics . The solvate structure of benzimidazole derivatives can also affect their physical properties, as seen in the crystal structure of 2-[(1H-benzimidazol-2-yl)iminomethyl]-4,6-dibromophenol ethanol hemisolvate, where a three-dimensional network is formed through hydrogen bonding .

Applications De Recherche Scientifique

Synthesis and Characterization

A significant portion of research around 2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethanol revolves around its synthesis and structural characterization. Research efforts have been directed towards developing efficient methods for synthesizing benzimidazole derivatives, which are of interest due to their various potential applications. For instance, the condensation of 1H-azoles with 2-hydroxybenzyl alcohols has been explored to produce a series of 2-(1H-azol-1-ylmethyl)phenols, including compounds related to this compound. These syntheses leverage the reactivity of 2-hydroxybenzyl alcohol and its derivatives to construct benzimidazole frameworks under specific conditions (Sidorina & Osyanin, 2007).

Physico-Chemical Applications

Benzimidazole derivatives, such as the one , have been studied for their physico-chemical properties, particularly in the context of non-linear optical (NLO) materials. For example, certain benzimidazole compounds have shown promise as candidates for NLO devices due to their significant molecular hyperpolarizabilities and favorable microscopic NLO behavior. These properties are linked to the intramolecular charge transfer excited state, highlighting the potential of benzimidazole derivatives in photonics and optoelectronics (Manikandan, Perumal, & Jayamoorthy, 2019).

Catalytic Applications

In the realm of catalysis, research has demonstrated the utility of benzimidazole derivatives in facilitating various chemical transformations. Notably, the synthesis of benzimidazoles from alcohols and aromatic diamines catalyzed by new Ru(ii)-PNS(O) pincer complexes has been reported. This method is environmentally benign and represents an advance in the synthesis of chemically and pharmaceutically significant benzimidazoles through acceptorless dehydrogenative condensation processes (Luo et al., 2017).

Photocatalytic Applications

Moreover, photocatalytic applications of benzimidazole derivatives have been explored, with studies reporting on the one-pot synthesis of 2-substituted benzimidazoles from 2-nitroanilines with different alcohols. This approach utilizes combined redox cyclization reactions facilitated by photocatalysts, illustrating the versatility of benzimidazole compounds in synthetic chemistry and material science (Annadhasan, Selvam, & Swaminathan, 2012).

Propriétés

IUPAC Name |

2-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-13-6-2-3-7-14(13)12-19-16-9-5-4-8-15(16)18-17(19)10-11-20/h2-9,20H,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESCITPZXJKBBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

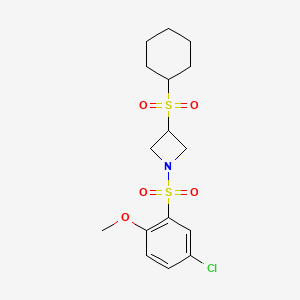

![2-[1,1-Dioxo-4-(phenylmethoxycarbonylaminomethyl)thian-4-yl]acetic acid](/img/structure/B2546737.png)

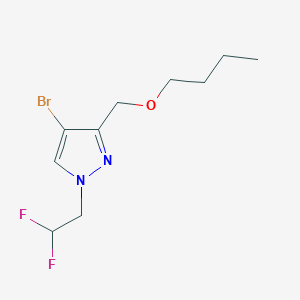

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2546741.png)

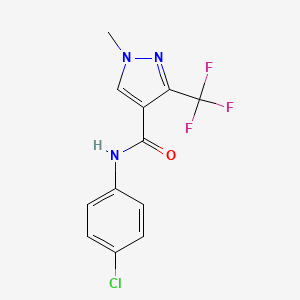

![(E)-(1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-imidazol-4-yl}ethylidene)[(4-chlorophenyl)methoxy]amine](/img/structure/B2546744.png)

![Cyclopropyl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2546746.png)

![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2546748.png)

![N-(2,3-dimethylphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2546750.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-methylindoline-1,2-dicarboxamide](/img/structure/B2546752.png)

![[1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B2546754.png)

![1-cyclopentyl-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2546755.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2546756.png)